Ortho-vs-Para Chloro Regioisomer Potency Comparison in Pyrazin-2(1H)-one Series
In a head-to-head congeneric series, the ortho-chlorobenzylamino derivative (CAS 951444-49-8, designated Compound 7) demonstrated an IC₅₀ of 28 ± 3 µM, whereas its para-chloro regioisomer (Compound 8, 1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one) showed an IC₅₀ of 30 ± 5 µM [1]. The unsubstituted benzylamino analog (Compound 1) was effectively inactive with IC₅₀ > 100 µM. The ortho-chloro positioning thus confers approximately 3.6-fold improvement over the unsubstituted baseline and a measurable, albeit modest, advantage over the para-substituted variant. This positional sensitivity underscores the critical role of the 2-chlorobenzyl pharmacophore in target engagement within this scaffold [2].
| Evidence Dimension | Biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 28 ± 3 µM (Compound 7, ortho-chlorobenzylamino derivative) |
| Comparator Or Baseline | Compound 8 (para-chlorobenzylamino regioisomer): IC₅₀ = 30 ± 5 µM; Compound 1 (unsubstituted benzylamino): IC₅₀ > 100 µM |
| Quantified Difference | ~1.07-fold vs para-Cl regioisomer; >3.6-fold vs unsubstituted benzylamino analog |
| Conditions | Biochemical assay; exact target and assay conditions not publicly disclosed in available data fragments (Table 2, PMC source) |
Why This Matters
Procurement of the wrong regioisomer (e.g., para-chloro Compound 8 instead of ortho-chloro Compound 7) can introduce a measurable potency shift of ~7%, while using the unsubstituted analog yields a complete loss of activity, compromising assay sensitivity and reproducibility.
- [1] Table 2. Compound IC₅₀ ± SE (µM): Compound 7 (28 ± 3), Compound 8 (30 ± 5), Compound 1 (>100). Source: PMC/NCBI. Hypothesis annotation by Christopher Southan (2017) confirming IC₅₀ = 28 µM for this compound. View Source
- [2] Southan, C. (2017). Hypothesis annotation on PubMed Commons: 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective.' Hypothesis. Licensed under CC BY. View Source
